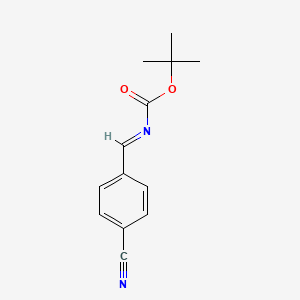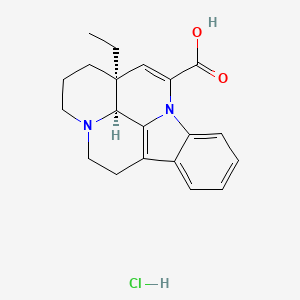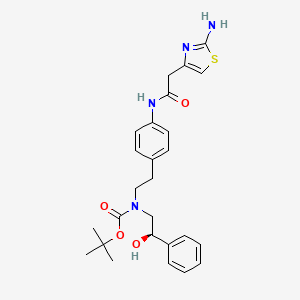
Formononetin-B-D-glucuronide sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Formononetin-B-D-glucuronide sodium salt (FBG) is a naturally occurring compound found in a variety of plants, including soybeans, alfalfa, and red clover. It belongs to the class of compounds known as isoflavones, which are known for their antioxidant, anti-inflammatory, and cancer-preventive properties. FBG is an important component of traditional Chinese medicine and is used for a variety of health-promoting purposes. FBG has been studied extensively for its potential therapeutic benefits, and
Scientific Research Applications
Biological Effects and Therapeutic Potential
Formononetin, from which Formononetin-B-D-glucuronide sodium salt is derived, is known for its broad spectrum of physiological benefits attributed to its phytoestrogenic properties. Research has highlighted its potential in the development of products across various industries, including food, medicine, and cosmetics. Specifically, in the medical field, formononetin has shown promise in the prevention and treatment of several diseases, such as cancer, obesity, and neurodegenerative diseases (Dutra, Espitia, & Batista, 2021).
Anticancer Potentials
The anticancer properties of formononetin have been extensively studied. It demonstrates antitumorigenic properties both in vitro and in vivo by modulating numerous signaling pathways. These include inducing cell apoptosis through intrinsic pathways involving Bax, Bcl-2, and caspase-3 proteins, arresting cell cycle, suppressing cell proliferation, and inhibiting cell invasion. Moreover, co-treatment with chemotherapy drugs enhances the anticancer potential through a synergistic effect, highlighting formononetin's role in chemoprevention and chemotherapy (Tay et al., 2019).
Neuroprotection Pathways
Formononetin exhibits significant neuroprotective functions, potentially preventing and treating neurological diseases such as traumatic brain injury, spinal cord injury, ischemic stroke, and Alzheimer’s disease. Its pharmacological effects include antioxidative, antihypertensive, antitumor, and anti-infective properties, making it a novel candidate for developing drugs targeting the central nervous system (Ma & Wang, 2022).
Mechanism of Action
Safety and Hazards
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Formononetin-B-D-glucuronide sodium salt can be achieved through the glucuronidation of formononetin using glucuronic acid in the presence of a suitable catalyst.", "Starting Materials": [ "Formononetin", "Glucuronic acid", "Sodium hydroxide", "Methanol", "Water" ], "Reaction": [ "Formononetin is dissolved in methanol and sodium hydroxide is added to the solution.", "Glucuronic acid is dissolved in water and added to the above solution.", "The reaction mixture is stirred at room temperature for several hours.", "The reaction mixture is then filtered and the filtrate is evaporated to dryness.", "The residue is dissolved in water and the solution is treated with sodium hydroxide to adjust the pH.", "The resulting solution is then purified using column chromatography to obtain Formononetin-B-D-glucuronide sodium salt." ] } | |
| 18524-03-3 | |
Molecular Formula |
C22H20O10 |
Molecular Weight |
444.4 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-(4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20O10/c1-29-11-4-2-10(3-5-11)14-9-30-15-8-12(6-7-13(15)16(14)23)31-22-19(26)17(24)18(25)20(32-22)21(27)28/h2-9,17-20,22,24-26H,1H3,(H,27,28)/t17-,18-,19+,20-,22+/m0/s1 |
InChI Key |
UMBVLOHYPOQARY-SXFAUFNYSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
SMILES |
C1=CC(=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O)O |
Canonical SMILES |
COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC4C(C(C(C(O4)C(=O)O)O)O)O |
synonyms |
3-(4-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid; 3-(p-Methoxyphenyl)-4-oxo-4H-1-benzopyran-7-yl β-D-Glucopyranosiduronic Acid; Formononetin Glucuronide; Formononetin-7-O-Glucuronide; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


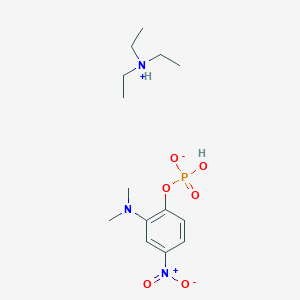
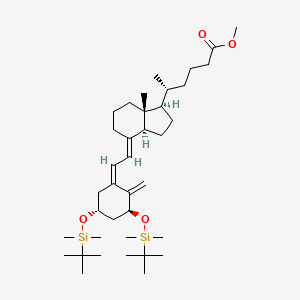
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl}-7-O-((trifluorome](/img/structure/B1147023.png)
![13-{[(3-tert-Butyloxycarbonyl)-2,2-dimethyl-4S-phenyl-1,3-oxazolidin-5R-yl]formyl} Baccatin III](/img/structure/B1147024.png)

